N-(3,5-dimethoxyphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea
Overview
Description
N-(3,5-dimethoxyphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea is a useful research compound. Its molecular formula is C18H29N3O3 and its molecular weight is 335.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 335.22089180 g/mol and the complexity rating of the compound is 411. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Electronic Properties and Applications
Research by Pichlmaier et al. (2009) explored the electron transfer properties across hydrogen bonds in urea derivatives. Their study provides insights into the electronic interactions within complexes featuring urea ligands, which could be relevant for understanding the electronic properties of N-(3,5-dimethoxyphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea (Pichlmaier, Winter, Zabel, & Záliš, 2009).
Corrosion Inhibition
Mistry et al. (2011) investigated the use of urea derivatives as corrosion inhibitors for mild steel in acidic solutions. This research highlights the potential of this compound and its analogs in protecting metal surfaces against corrosion, a valuable application in industrial settings (Mistry, Patel, Patel, & Jauhari, 2011).
Organic Synthesis and Polymer Chemistry
Pan et al. (1994) reported on the preparation and characterization of new monomers containing N'-2,2,6,6-tetramethyl-4-piperidyl urea for polymer synthesis. This study underscores the compound's role in the development of novel polymeric materials with potentially unique properties (Pan, Lau, Lin, & Tan, 1994).
Molecular Interactions and Complex Formation
Franklin et al. (2008) delved into the reactions of the Re(CO)3(H2O)3(+) synthon with monodentate ligands, including urea derivatives. Their findings contribute to our understanding of complex formation and molecular interactions involving urea-based ligands, relevant for coordination chemistry and catalyst design (Franklin, Herrick, Ziegler, Cetin, Barone, & Condon, 2008).
Properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O3/c1-17(2)10-13(11-18(3,4)21-17)20-16(22)19-12-7-14(23-5)9-15(8-12)24-6/h7-9,13,21H,10-11H2,1-6H3,(H2,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSAUXFREPNEMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)NC2=CC(=CC(=C2)OC)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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